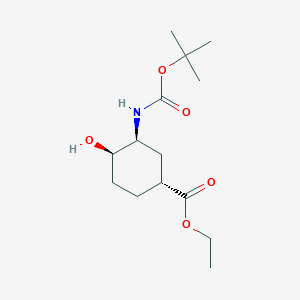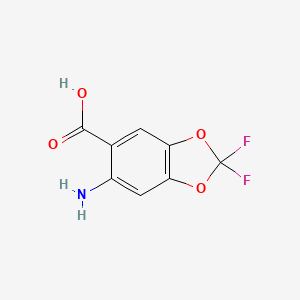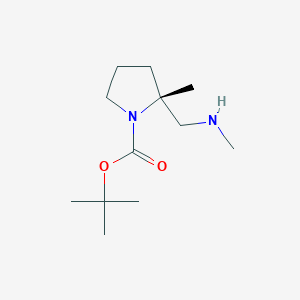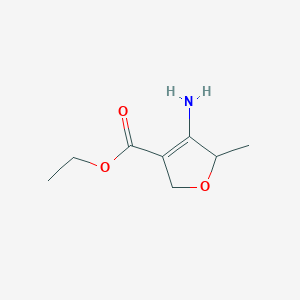
4-Amino-5-méthyl-2,5-dihydrofurane-3-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate is a heterocyclic organic compound. It is part of the furan family, which is known for its significant biological activities and applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes a furan ring with an amino group, a methyl group, and an ethyl ester group, making it a versatile molecule for various chemical reactions and applications.
Applications De Recherche Scientifique
Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
Target of Action
The primary targets of Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate Similar compounds have been shown to interact with proteins involved in apoptosis, such as bcl2 antagonist/killer 1, poly(adp‐ribose) polymerase 1, and caspase-3 .
Mode of Action
The exact mode of action of Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate It’s suggested that similar compounds can induce apoptosis in certain cell lines . This process involves the activation of proteins like BCL2 antagonist/killer 1, poly(ADP‐ribose) polymerase 1, and caspase-3 .
Biochemical Pathways
The biochemical pathways affected by Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate Similar compounds have been shown to affect the apoptosis pathway . This can result in downstream effects such as cell death and inhibition of cell migration .
Result of Action
The molecular and cellular effects of Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate Similar compounds have been shown to induce apoptosis in certain cell lines . This can result in cell death and inhibition of cell migration .
Analyse Biochimique
Biochemical Properties
Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with caspase-3, an enzyme involved in apoptosis . The interaction with caspase-3 leads to the activation of this enzyme, which in turn triggers a cascade of events leading to programmed cell death. Additionally, the compound affects the expression levels of Bax and Bcl-2 proteins, which are crucial regulators of apoptosis .
Cellular Effects
Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to increase intracellular calcium levels and reactive oxygen species (ROS) production, which can alter mitochondrial membrane potential and promote apoptosis . These changes in cellular processes highlight the compound’s potential impact on cell viability and function.
Molecular Mechanism
The molecular mechanism of action of ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate involves several key interactions at the molecular level. The compound binds to caspase-3, leading to its activation and subsequent cleavage of target proteins involved in apoptosis . Additionally, it modulates the expression of Bax and Bcl-2 proteins, promoting the pro-apoptotic Bax and inhibiting the anti-apoptotic Bcl-2 . These interactions result in the initiation of the apoptotic pathway, ultimately leading to cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that prolonged exposure to the compound can lead to sustained activation of apoptotic pathways, resulting in significant cell death over time . Additionally, the compound’s stability under various conditions can influence its efficacy and potency in experimental settings.
Dosage Effects in Animal Models
The effects of ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and promote apoptosis in targeted cells. At higher doses, it can induce significant toxic effects, including widespread cell death and tissue damage . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . Understanding these metabolic pathways is crucial for optimizing the compound’s use in biochemical research and potential therapeutic applications.
Transport and Distribution
The transport and distribution of ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . These interactions can influence the compound’s localization and efficacy in targeting specific cellular processes.
Subcellular Localization
Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its interactions with target biomolecules and its overall impact on cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate can be synthesized through several methods. One common method involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide. This reaction yields ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate, which can then be further modified to obtain the desired compound .
Another method involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization to form the furan ring .
Industrial Production Methods
Industrial production of ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes controlling the temperature, reaction time, and the concentration of reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the furan ring.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield a variety of amino-substituted derivatives.
Comparaison Avec Des Composés Similaires
Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate can be compared with other similar compounds such as:
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: This compound has a cyano group instead of an amino group, leading to different chemical properties and applications.
Ethyl 4-acetyl-5-methylfuran-3-carboxylate: The presence of an acetyl group instead of an amino group results in different reactivity and biological activity.
Propriétés
IUPAC Name |
ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-3-11-8(10)6-4-12-5(2)7(6)9/h5H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGCXAHHNMWHLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(OC1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


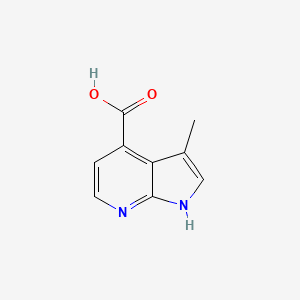
![5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1404962.png)

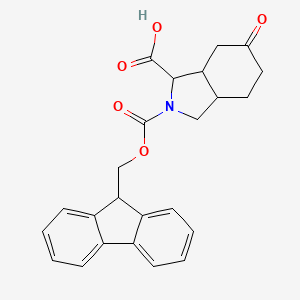
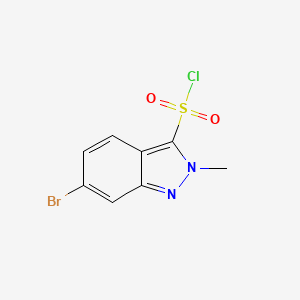
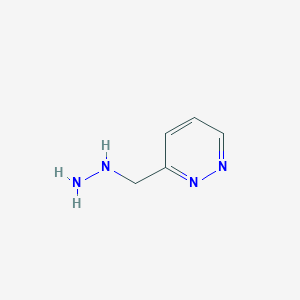

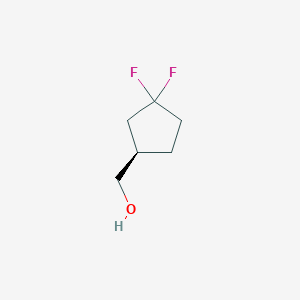
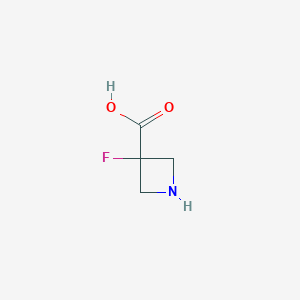
![6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid](/img/structure/B1404975.png)
![Ethyl 8-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1404976.png)
